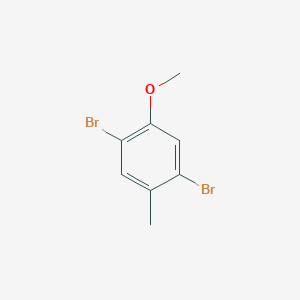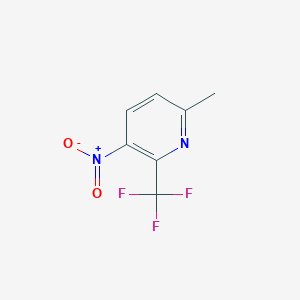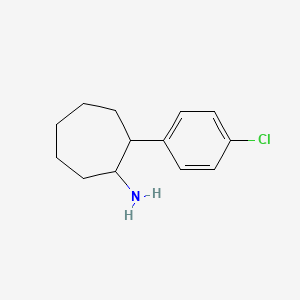![molecular formula C30H37Br2F2N3S2 B12095955 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole CAS No. 1887135-96-7](/img/structure/B12095955.png)
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole is a complex organic compound that has gained significant attention in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of semiconducting materials and organic photovoltaic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: The incorporation of fluorine atoms into the benzotriazole core is carried out using fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene rings can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted derivatives with different electronic and optical properties .
科学的研究の応用
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Photovoltaics: Used as a building block in the synthesis of donor-acceptor polymers for organic solar cells.
Organic Light-Emitting Diodes (OLEDs): Employed in the development of materials for OLEDs due to its favorable electronic properties.
Field-Effect Transistors (FETs): Utilized in the fabrication of organic FETs for flexible electronics.
Sensors: Incorporated into materials for chemical and biological sensors.
作用機序
The mechanism by which 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in electronic and optoelectronic devices . The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes .
類似化合物との比較
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
Uniqueness
The uniqueness of 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole lies in its specific combination of bromine, fluorine, and hexyldecyl groups, which confer distinct electronic and steric properties. These features enhance its performance in organic electronic applications compared to similar compounds .
特性
CAS番号 |
1887135-96-7 |
|---|---|
分子式 |
C30H37Br2F2N3S2 |
分子量 |
701.6 g/mol |
IUPAC名 |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole |
InChI |
InChI=1S/C30H37Br2F2N3S2/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-37-35-29-25(21-15-17-23(31)38-21)27(33)28(34)26(30(29)36-37)22-16-18-24(32)39-22/h15-18,20H,3-14,19H2,1-2H3 |
InChIキー |
OGFVBTYFQPBCTH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)

![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)


![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)
![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)

![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)



![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)
![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)
